(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hcl
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Overview
Description
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride is a chiral amine compound with a pyridine ring substituted at the 6th position by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Chiral Amine Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(6-Methylpyridin-3-YL)ethan-1-amine: The free base form without the hydrochloride salt.
6-Methylpyridine: The parent compound without the chiral amine group.
Uniqueness
(S)-1-(6-Methylpyridin-3-YL)ethan-1-amine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or other similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(1S)-1-(6-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
JFRAXTDJMFSPIH-FJXQXJEOSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)N.Cl |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
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